Molecular Weight Differentiation vs. Des-Methyl Pyrimidine Analog
The target compound (MW 221.30 g/mol) has a significantly higher molecular weight than the analog lacking the 4,6-dimethyl substitution on the pyrimidine ring, 2,6-dimethyl-4-(pyrimidin-2-yl)morpholine (CAS 419557-03-2, MW 193.25 g/mol), due to the presence of two additional methyl groups . This 28.05 Da difference translates to a calculated increase in cLogP and steric bulk that influences membrane permeability and target binding kinetics.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 221.30 g/mol (C12H19N3O) |
| Comparator Or Baseline | 2,6-Dimethyl-4-(pyrimidin-2-yl)morpholine (CAS 419557-03-2): 193.25 g/mol (C10H15N3O) |
| Quantified Difference | +28.05 g/mol (+14.5%) for the target compound |
| Conditions | Calculated from molecular formula; source data from Chemsrc and chemical databases |
Why This Matters
Higher molecular weight and increased lipophilicity from the additional methyl groups on the pyrimidine ring alter the compound's drug-likeness profile, directly affecting its suitability as a fragment lead versus an optimized lead compound in a procurement decision.
